
(1S,2R,5R)-2,10-Epoxypinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,5R)-2,10-Epoxypinane is a bicyclic organic compound that belongs to the class of pinane derivatives It is characterized by the presence of an epoxide group, which is a three-membered cyclic ether, attached to the pinane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5R)-2,10-Epoxypinane typically involves the epoxidation of pinane derivatives. One common method is the reaction of pinane with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the selective formation of the epoxide group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as titanium-based catalysts, can enhance the efficiency of the epoxidation process. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,5R)-2,10-Epoxypinane undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide group can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide group under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted pinane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1S,2R,5R)-2,10-Epoxypinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S,2R,5R)-2,10-Epoxypinane involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity can lead to the modulation of biological pathways and the exertion of biological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of its derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R,5R)-2-Isopropyl-5-methylcyclohexanol: A similar compound with a hydroxyl group instead of an epoxide.
(1S,2R,5R)-2-Isopropenyl-5-methylcyclohexanol: Another related compound with an isopropenyl group.
Uniqueness
(1S,2R,5R)-2,10-Epoxypinane is unique due to the presence of the epoxide group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research in various scientific fields.
Propriétés
Numéro CAS |
23516-38-3 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1S,2R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] |
InChI |
InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10+/m1/s1 |
Clé InChI |
OUXAABAEPHHZPC-WEDXCCLWSA-N |
SMILES isomérique |
CC1([C@@H]2CC[C@@]3([C@H]1C2)CO3)C |
SMILES canonique |
CC1(C2CCC3(C1C2)CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

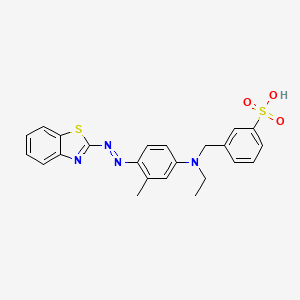
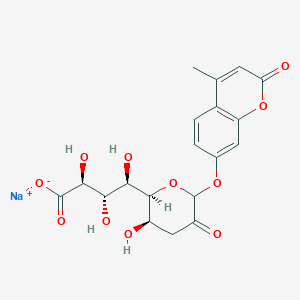
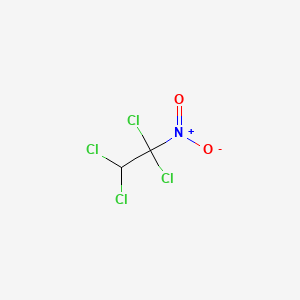
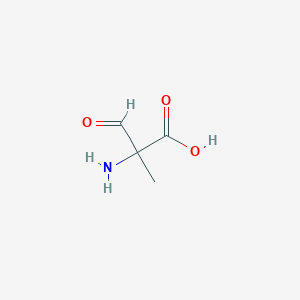
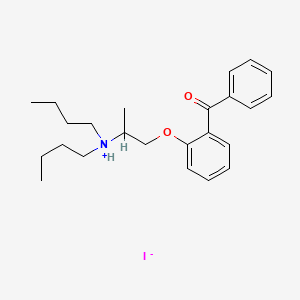

![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)

